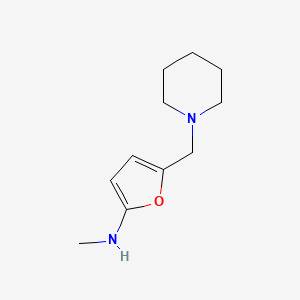
N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine is a heterocyclic compound that features a furan ring substituted with a piperidine moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine typically involves the reaction of 5-(piperidin-1-ylmethyl)furan-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s furan ring and piperidine moiety allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide
- N-(2-Furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
Uniqueness
N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring, piperidine moiety, and methylamine group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-methyl-5-(piperidin-1-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C11H18N2O/c1-12-11-6-5-10(14-11)9-13-7-3-2-4-8-13/h5-6,12H,2-4,7-9H2,1H3 |
InChI Key |
XINMYDPYWQUKCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(O1)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




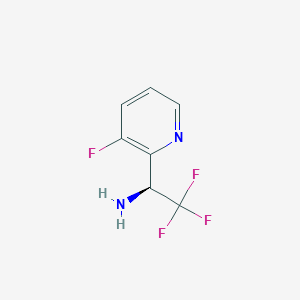
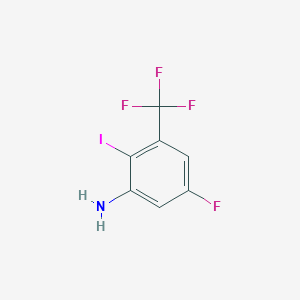
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
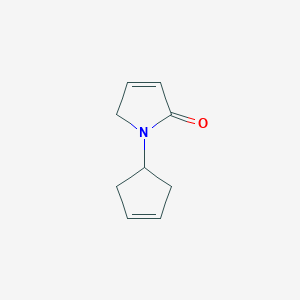
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
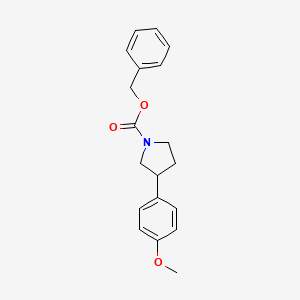
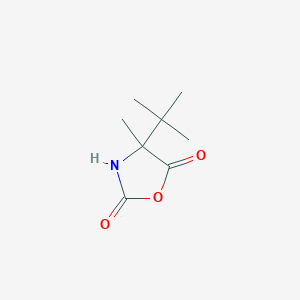

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)

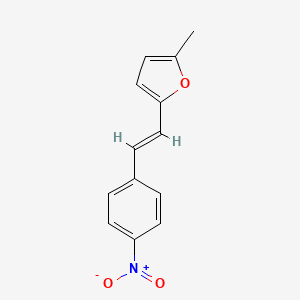
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
